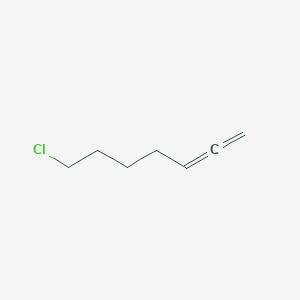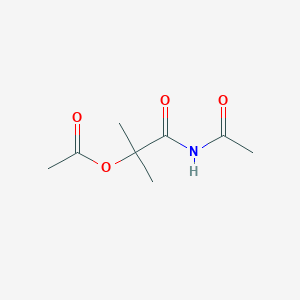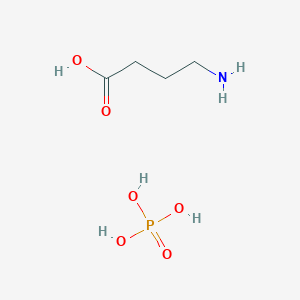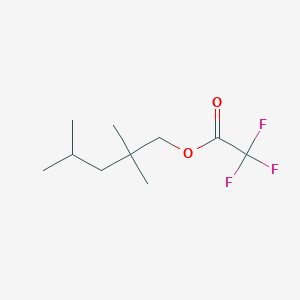![molecular formula C7H12Cl2N2O3 B14503824 N-[Bis(2-chloroethyl)carbamoyl]glycine CAS No. 63791-66-2](/img/structure/B14503824.png)
N-[Bis(2-chloroethyl)carbamoyl]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[Bis(2-chloroethyl)carbamoyl]glycine is a chemical compound known for its applications in various fields, including chemistry, biology, and medicine It is characterized by its molecular structure, which includes two chloroethyl groups attached to a carbamoyl group, which is further bonded to a glycine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[Bis(2-chloroethyl)carbamoyl]glycine typically involves the reaction of glycine with bis(2-chloroethyl)carbamoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{Glycine} + \text{Bis(2-chloroethyl)carbamoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents, controlled temperature, and pressure conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: N-[Bis(2-chloroethyl)carbamoyl]glycine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glycine and other by-products.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted carbamoyl derivatives.
Hydrolysis: Products include glycine and other hydrolyzed fragments.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-[Bis(2-chloroethyl)carbamoyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[Bis(2-chloroethyl)carbamoyl]glycine involves its interaction with molecular targets such as proteins and enzymes. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein structure and function. This can result in various biological effects, including inhibition of enzyme activity or alteration of cellular processes.
類似化合物との比較
- N,N-Bis(2-chloroethyl)carbamoyl chloride
- Bis(2-chloroethyl)amine
- N,N-Bis(2-chloroethyl)urea
Comparison: N-[Bis(2-chloroethyl)carbamoyl]glycine is unique due to its glycine moiety, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
63791-66-2 |
|---|---|
分子式 |
C7H12Cl2N2O3 |
分子量 |
243.08 g/mol |
IUPAC名 |
2-[bis(2-chloroethyl)carbamoylamino]acetic acid |
InChI |
InChI=1S/C7H12Cl2N2O3/c8-1-3-11(4-2-9)7(14)10-5-6(12)13/h1-5H2,(H,10,14)(H,12,13) |
InChIキー |
WFLHIJABWIQFFB-UHFFFAOYSA-N |
正規SMILES |
C(CCl)N(CCCl)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)

![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)

![3-Methyl-N-[(2-nitrophenyl)sulfanyl]-L-valine](/img/structure/B14503779.png)


![[1,4-Phenylenebis(methylene)]dicarbamodithioic acid](/img/structure/B14503783.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![2-[12-(Dipropylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14503794.png)


